3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Structural Features and Key Functional Groups

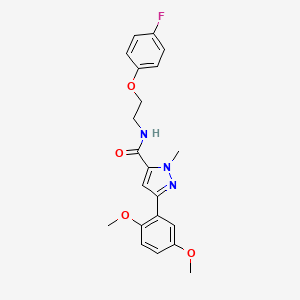

The molecular architecture of 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide reveals a sophisticated arrangement of functional groups that underpin its biochemical potential. At its core lies a pyrazole ring, a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This ring is substituted at the 1-position with a methyl group and at the 3-position with a 2,5-dimethoxyphenyl moiety. The 5-position of the pyrazole is functionalized with a carboxamide group, which is further extended via an ethyl linker to a 4-fluorophenoxy substituent.

Key structural elements include:

- Pyrazole backbone : Provides rigidity and electronic diversity due to its conjugated π-system and nitrogen atoms, facilitating interactions with biological targets.

- 2,5-Dimethoxyphenyl group : The methoxy substituents at the 2- and 5-positions enhance lipophilicity and may participate in hydrogen bonding or π-π stacking interactions.

- 4-Fluorophenoxyethyl carboxamide : The fluorine atom introduces electronegativity, while the phenoxy group contributes to membrane permeability. The ethyl spacer optimizes spatial orientation for target engagement.

The molecular formula is C₂₂H₂₅FN₂O₅, with a calculated molecular weight of 416.45 g/mol. Crystallographic studies of analogous pyrazole derivatives suggest a planar pyrazole ring with substituents adopting orientations that maximize orbital overlap and minimize steric hindrance.

Historical Context (Pyrazole Derivatives in Medicinal Chemistry)

The therapeutic exploration of pyrazoles spans over a century, beginning with Ludwig Knorr’s seminal 1883 synthesis of antipyrine, an early analgesic. Key milestones include:

Modern drug design builds upon these foundations by engineering substituents that address historical limitations:

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenoxy)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-25-19(21(26)23-10-11-29-15-6-4-14(22)5-7-15)13-18(24-25)17-12-16(27-2)8-9-20(17)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNUAWMJKCXRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution with Dimethoxyphenyl Group:

Attachment of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a 4-fluorophenoxyethyl halide.

Formation of the Carboxamide Group: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced carboxamide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrazole ring, which is known for its versatile chemical behavior. The molecular formula is with a molecular weight of approximately 289.34 g/mol. The presence of functional groups such as dimethoxyphenyl and fluorophenoxy contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that modifications in the pyrazole structure can lead to significant anticancer efficacy. For instance:

- Case Study : A derivative similar to this compound exhibited an IC50 value of 0.39 μM against HCT116 cancer cell lines, indicating strong anticancer activity .

- Mechanism : The mechanism often involves the inhibition of key kinases involved in cancer progression, such as Aurora-A kinase, which has been shown to be inhibited by related pyrazole compounds .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.

- Research Findings : Studies have demonstrated that certain pyrazole analogs can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This suggests that 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit similar properties.

Enzyme Inhibition

The compound's structure allows it to interact with various metabolic enzymes, which is critical for drug design:

- Case Study : Analogous compounds have shown potent inhibition against acetylcholinesterase and carbonic anhydrase, both of which are relevant in neurodegenerative disorders . This suggests potential applications in treating conditions like Alzheimer's disease.

Neuroprotective Effects

Given the compound's potential to inhibit enzymes linked to neurodegeneration, it may also offer neuroprotective benefits:

- Research Evidence : Pyrazole derivatives have been investigated for their ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

The compound this compound exhibits promising applications in medicinal chemistry, particularly in anticancer and anti-inflammatory research. Continued exploration into its pharmacological properties could lead to novel therapeutic agents for various diseases.

Future research should focus on:

- In vivo studies to assess the efficacy and safety profile of this compound.

- Structure-activity relationship (SAR) studies to optimize its biological activity.

- Investigating its potential use in combination therapies for enhanced therapeutic outcomes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target, potentially affecting signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages : The 2,5-dimethoxy/4-fluoro combination balances lipophilicity and polarity, enhancing blood-brain barrier penetration .

- Limitations: Limited solubility in aqueous media (common to arylpyrazoles) may necessitate prodrug strategies.

- Contradictions : While some studies emphasize MAO inhibition for fluorinated pyrazoles (e.g., ), the target compound’s activity profile diverges, underscoring substituent-dependent mechanisms.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activities based on recent research findings.

- Molecular Formula : C23H24FN3O4

- Molecular Weight : 425.5 g/mol

- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[5-ethyl-2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. Key areas of interest include:

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one discussed showed IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer properties.

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammatory markers. In vitro studies indicated that it could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly.

| Inflammatory Marker | % Inhibition at 10 μM | Standard Drug (Dexamethasone) |

|---|---|---|

| TNF-α | 61–85% | 76% |

| IL-6 | 76–93% | 86% |

The mechanism underlying the biological activity of this pyrazole derivative appears to involve multiple pathways:

- EGFR Inhibition : Some pyrazole derivatives have been identified as effective EGFR inhibitors, which are crucial in cancer cell proliferation.

- Cytotoxic Effects : The compound induces apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

- Study on EGFR Kinase Inhibition : A series of pyrazole derivatives were synthesized and tested, revealing significant inhibitory activity against EGFR with IC₅₀ comparable to established drugs like erlotinib .

- Anti-inflammatory Evaluation : Compounds were tested for their ability to mitigate inflammation in animal models, showing promising results comparable to traditional anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : A multi-step synthesis is typically employed:

Pyrazole Ring Formation : Cyclize β-diketones with hydrazine derivatives under acidic conditions to form the 1-methylpyrazole core .

Carboxamide Coupling : React the pyrazole intermediate with 2-(4-fluorophenoxy)ethylamine via peptide coupling reagents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, gradient elution) and recrystallization for purity.

Optimization : Apply statistical Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry, reducing trial-and-error approaches .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H/13C NMR to assign aromatic protons, methoxy groups, and fluorophenoxy substituents.

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning (e.g., as demonstrated in crystallographic studies of ethyl pyrazole derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Elemental Analysis : Confirm purity (>95%) via CHNS analysis.

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 calculation) .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and solvent controls to validate assay conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- DoE Frameworks : Use factorial designs (e.g., Box-Behnken) to assess interactions between variables (catalyst loading, solvent polarity, temperature). For example, ICReDD’s computational reaction path search methods reduce optimization time by 30–50% .

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress in real time .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2,5-dimethoxyphenyl with halogenated aryl groups) to assess electronic effects on bioactivity .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding features (e.g., hydrogen-bond acceptors from the carboxamide group) .

- In Vivo Validation : Test top candidates in murine models for pharmacokinetics (e.g., bioavailability, half-life) .

Q. How can computational modeling predict target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide to simulate binding to receptors (e.g., COX-2, EGFR) using crystal structures from the PDB .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and hydration effects .

- Free Energy Calculations : MM-GBSA to rank binding affinities and validate with experimental IC50 values .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Protocols : Standardize assay conditions (e.g., cell passage number, serum concentration) and include internal positive/negative controls .

- Orthogonal Assays : Confirm cytotoxicity via both MTT and ATP-based luminescence assays.

- Statistical Validation : Use ANOVA to identify outliers and multivariate analysis (PCA) to isolate confounding variables (e.g., solvent DMSO concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.